![molecular formula C21H16ClF3N4O3S B4109710 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109710.png)
6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Overview
Description
6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H16ClF3N4O3S and its molecular weight is 496.9 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide is 496.0583737 g/mol and the complexity rating of the compound is 914. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One of the primary research applications of compounds similar to 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide involves their synthesis and evaluation for antimicrobial properties. These compounds have been prepared through reactions with different aromatic aldehydes and evaluated for their effectiveness against various microbial strains (Altalbawy, 2013).
Heterocyclic Synthesis
Another significant area of research is the synthesis of heterocyclic compounds. Compounds related to this chemical structure have been utilized in the synthesis of novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, and thieno[2,3-b]pyridine derivatives. These syntheses contribute to the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Dyachenko et al., 2008).
Reactivity and Condensation Studies
The reactivity of similar compounds under different conditions is a key area of investigation. Studies have examined the Knoevenagel condensations of compounds containing elements of the chemical structure , revealing insights into their chemical behavior under various conditions. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications (Gajdoš et al., 2006).
Enaminonitrile Utility in Synthesis
Research has also explored the utility of enaminonitriles in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. This line of research provides valuable information on the versatility of compounds like 6-[(2-amino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide in synthesizing a wide range of heterocyclic compounds (Fadda et al., 2012).
properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3S/c1-10-17(19(31)29-14-7-11(21(23,24)25)4-5-13(14)22)18(15-3-2-6-32-15)12(8-26)20(28-10)33-9-16(27)30/h2-7,18,28H,9H2,1H3,(H2,27,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJLMKJCSPBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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